![molecular formula C15H9ClN4O2S2 B2599828 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1040665-12-0](/img/structure/B2599828.png)
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C15H9ClN4O2S2 and its molecular weight is 376.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Several studies focus on the synthesis of novel derivatives containing the thieno[3,2-d]pyrimidin-4-one moiety and evaluating their antimicrobial properties. For instance, El Azab and Abdel-Hafez (2015) synthesized new thiazolidinone derivatives featuring the thieno[d]pyrimidine-4-one structure, demonstrating promising antimicrobial activity against various bacterial and fungal strains (El Azab & Sh. H. Abdel-Hafez, 2015). Additionally, novel 2H-[1,2,4]thiadiazolo[2,3-a]pyrimidine derivatives bearing a chiral S(−)-2-(4-chlorophenyl)-3-methylbutyric acid moiety were designed, synthesized, and showed potential herbicidal activities, indicating a broader spectrum of biological activities beyond antimicrobial effects (Duan, Zhao, & Zhang, 2010).
Antiproliferative and Anti-inflammatory Applications
Another line of research involves the antiproliferative evaluation of derivatives. Atapour-Mashhad et al. (2017) synthesized new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, demonstrating significant antiproliferative activity against human breast cancer and mouse fibroblast nonmalignant cell lines (Atapour-Mashhad et al., 2017). This suggests a promising avenue for cancer treatment research. Additionally, the design and synthesis of thiazolopyrimidine derivatives have been explored for their antinociceptive and anti-inflammatory properties, showcasing the potential of these compounds in pain management and inflammation reduction (Selvam et al., 2012).
Antioxidant Activity
The antioxidant potential of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives has also been investigated, with certain derivatives displaying significant radical scavenging activity, highlighting the importance of electron donating and withdrawing substituents on the thienopyrimidine ring (Kotaiah et al., 2012).
Synthesis Methodologies
Furthermore, studies have focused on efficient synthesis methodologies. For example, microwave-assisted synthesis has been utilized for the rapid production of 2-aminothiophene-3-carboxylic acid derivatives and their transformation into thieno[2,3-d]pyrimidin-4-one and 4-chloro derivatives, showcasing the benefits of microwave irradiation in enhancing reaction rates and yields (Hesse, Perspicace, & Kirsch, 2007).
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O2S2/c16-9-3-1-8(2-4-9)13-18-11(22-20-13)7-24-15-17-10-5-6-23-12(10)14(21)19-15/h1-6H,7H2,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDLOKDXIOOGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CSC3=NC4=C(C(=O)N3)SC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
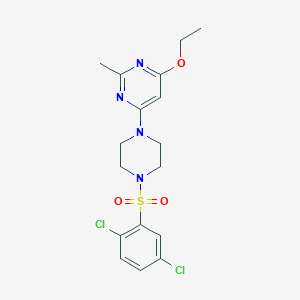

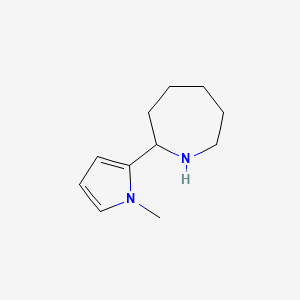
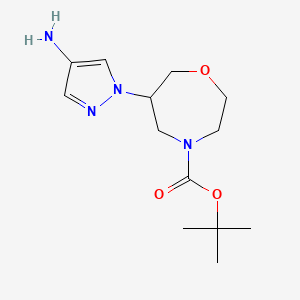
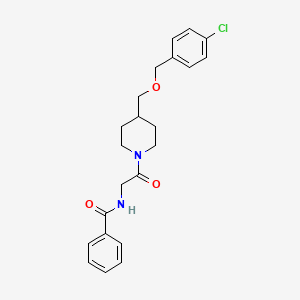

![6-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}hexanoic acid](/img/structure/B2599754.png)
![[(Z)-[3-(Acetylcarbamoyl)-6-bromochromen-2-ylidene]amino] acetate](/img/structure/B2599756.png)
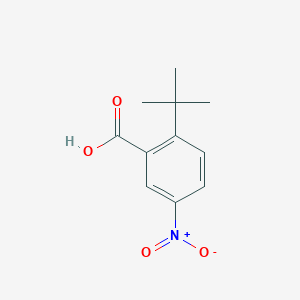
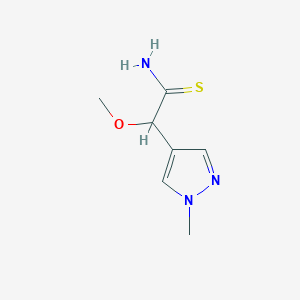
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2599761.png)
![N-[[1-Phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]but-2-ynamide](/img/structure/B2599763.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2599764.png)

